Cas no 86134-26-1 (2,5-Bis(trimethylstannyl)thiophene)

2,5-Bis(trimethylstannyl)thiophene은 유기 전자 공학 분야에서 중요한 고부가가치 중간체입니다. 특히, 스타닐(stannyl) 기의 높은 반응성을 바탕으로 스즈키(Suzuki) 및 스틸(Stille) 커플링 반응과 같은 교차 커플링 반응에 매우 효과적인 단량체로 사용됩니다. 이 화합물의 주요 장점은 thiophene 고리의 2,5 위치에 결합된 두 개의 트리메틸스탄 그룹이 우수한 반응 선택성과 높은 수율을 제공한다는 점입니다. 이를 통해 공액 고분자, 올리고머, 전도성 고분자 등의 합성에 필수적인 구성 요소로 활용되어 고성능 유기 발광 다이오드(OLED), 유기 태양전지(OPV), 박막 트랜지스터(TFT) 등의 소재 개발을 가능하게 합니다. 뛰어난 열안정성과 조작성이 비교적 용이하다는 점도 실험실 및 산업적 적용 측면에서 큰 이점으로 작용합니다.
2,5-Bis(trimethylstannyl)thiophene structure
86134-26-1 structure
Product Name:2,5-Bis(trimethylstannyl)thiophene
CAS 번호:86134-26-1
MF:C10H20SSn2
메가와트:409.750800132751
MDL:MFCD01940352
CID:834954
PubChem ID:329765309
Update Time:2025-09-24

2,5-Bis(trimethylstannyl)thiophene 화학적 및 물리적 성질

이름 및 식별자

    • 2,5-Bis(trimethylstannyl)thiophene
    • trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
    • 1,1 inverted exclamation marka-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • 2,5-bis-(trimethylstannyl)thiophene
    • 2,5-bis(-trimethylstannyl)thiphene
    • 2,5-bis(trimethyltin)thiophene
    • 2,5-bis-trimethylstannanyl-thiophene
    • 2,5-di(trimethylstannyl)thiophene
    • trimethyl[5-(trimethylstannyl)thien-2-yl]stannane
    • 1,1′-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • KKRPPVXJVZKJON-UHFFFAOYSA-N
    • 2,5-bis(trimethylstannyl)-thiophene
    • (Thiene-2,5-diyl)bis(trimethylstannane)
    • Stannane, 2,5-thiophenediylbis[trimethyl-
    • Stannane, 1,1'-(2,5-thiophenediyl)bis[1,1,1-trimethyl-
    • 1,1′-(2,5-Thiophenediyl)bis[1,1,1-trimethylstannane] (ACI)
    • Stannane, 2,5-thiophenediylbis[trimethyl- (9CI)
    • 2,5-Bis(trimethylstannanyl)thiophene
    • bis(triMethylstannyl)th
    • D81152
    • SY100706
    • iophene
    • A934283
    • DTXSID70511198
    • MFCD01940352
    • 2,5-Bis(trimethylstannyl)thiophene, 97%
    • SCHEMBL572368
    • TRIMETHYL[5-(TRIMETHYLSTANNYL)THIOPHEN-2-YL]STANNANE
    • 86134-26-1
    • AI-942/25034796
    • 2,5(c)\\ bis(triMethylstannyl)th iophene
    • MDL: MFCD01940352
    • 인치: 1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
    • InChIKey: KKRPPVXJVZKJON-UHFFFAOYSA-N
    • 미소: S1C([Sn](C)(C)C)=CC=C1[Sn](C)(C)C

계산된 속성

  • 정밀분자량: 411.93300
  • 동위원소 질량: 411.93298g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 158
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 28.2

실험적 성질

  • 융해점: 93-102 °C
  • 용해도: 거의 녹지 않음(0.032g/l)(25ºC),
  • PSA: 32.09000
  • LogP: 2.58800

2,5-Bis(trimethylstannyl)thiophene 보안 정보

2,5-Bis(trimethylstannyl)thiophene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB11242-5g
trimethyl[5-(trimethylstannyl)thiophen-2-yl]stannane
86134-26-1 95%
5g
$236 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY100706-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 ≥97%
5g
¥2520.00 2025-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
738891-1G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1
1g
¥1186.18 2023-11-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
738891-5G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1
5g
¥3704.67 2023-11-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6395-1G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 >98.0%(GC)
1g
¥990.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6395-5G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 >98.0%(GC)
5g
¥2990.00 2024-04-15
eNovation Chemicals LLC
Y1198750-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 97%
5g
$665 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B923594-1g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 97%
1g
¥814.50 2022-09-29
Ambeed
A1156338-100mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
100mg
$28.0 2025-04-16
Ambeed
A1156338-250mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
250mg
$46.0 2025-04-16

2,5-Bis(trimethylstannyl)thiophene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
참조
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  10 min, 0 °C; rt → reflux; 45 min, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate
Linshoeft, Julian; et al, Organic Letters, 2012, 14(22), 5644-5647

합성 방법 3

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.2 Solvents: Hexane ;  1 h, -78 °C; -78 °C → rt; overnight, rt
참조
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

합성 방법 4

반응 조건
1.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
1.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
1.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 -78 °C → rt; overnight, rt
참조
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

합성 방법 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
참조
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

합성 방법 6

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -73 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
3.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
3.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
3.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 -78 °C → rt; overnight, rt
참조
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

합성 방법 7

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
참조
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 100 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
참조
Conjugated Boron Porous Polymers Having Strong p-π* Conjugation for Amine Sensing and Absorption
Xue, Cece; et al, Macromolecules (Washington, 2022, 55(10), 3850-3859

합성 방법 9

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  0 °C; 45 min, rt → reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride
참조
Dual Selectivity: Electrophile and Nucleophile Selective Cross-Coupling Reactions on a Single Aromatic Substrate
Heinrich, Annika C. J.; et al, Organic Letters, 2013, 15(18), 4666-4669

합성 방법 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
참조
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  8 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt → -78 °C; 2 h, -78 °C → 0 °C; -78 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
참조
Electrochromic properties of pyrene conductive polymers modified by chemical polymerization
Li, Rui; et al, RSC Advances, 2021, 11(62), 39291-39305

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C
2.2 overnight, -78 °C → rt
2.3 Solvents: Water ;  rt
참조
Solution-Processable BODIPY-Based Small Molecules for Semiconducting Microfibers in Organic Thin-Film Transistors
Ozdemir, Mehmet; et al, ACS Applied Materials & Interfaces, 2016, 8(22), 14077-14087

합성 방법 13

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
참조
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

합성 방법 14

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
참조
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

합성 방법 15

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
참조
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

2,5-Bis(trimethylstannyl)thiophene Raw materials

2,5-Bis(trimethylstannyl)thiophene Preparation Products

2,5-Bis(trimethylstannyl)thiophene 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
주문 번호:A934283
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:13
가격 ($):325.0
Email:sales@amadischem.com
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
주문 번호:IN1477
인벤토리 상태:in Stock
재다:5g
순결:99
마지막으로 업데이트된 가격 정보:Friday, 25 July 2025 14:34
가격 ($):Please inquire
Email:sales@sunatech.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
A934283
순결:99%
재다:5g
가격 ($):325.0
Email
SunaTech Inc.
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
IN1477
순결:99
재다:5g
가격 ($):문의
Email